molecular formula C20H18F2N2O3 B11377170 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B11377170
M. Wt: 372.4 g/mol
InChI Key: VAPGTFGIYUFBGL-UHFFFAOYSA-N
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Description

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide: is a synthetic organic compound characterized by the presence of a difluorophenyl group, an oxazole ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluorophenyl and dimethylphenoxy groups are then introduced through substitution reactions, often using reagents such as halides and bases.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of difluorophenyl and oxazole groups on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the oxazole ring can modulate the compound’s reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H18F2N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide

InChI

InChI=1S/C20H18F2N2O3/c1-11-4-6-15(8-12(11)2)26-13(3)20(25)23-19-10-18(24-27-19)14-5-7-16(21)17(22)9-14/h4-10,13H,1-3H3,(H,23,25)

InChI Key

VAPGTFGIYUFBGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F)C

Origin of Product

United States

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